Home > Products > Screening Compounds P46598 > Selumetinib sulfate
Selumetinib sulfate - 943332-08-9

Selumetinib sulfate

Catalog Number: EVT-355223
CAS Number: 943332-08-9
Molecular Formula: C17H17BrClFN4O7S
Molecular Weight: 555.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selumetinib Sulfate is the sulfate salt of selumetinib, an orally active, small molecule with potential antineoplastic activity. Selumetinib is an ATP-independent inhibitor of mitogen-activated protein kinase kinase (MEK or MAPK/ERK kinase) 1 and 2. MEK 1 and 2 are dual specificity kinases that are essential mediators in the activation of the RAS/RAF/MEK/ERK pathway, are often upregulated in various cancer cells, and are drivers of diverse cellular responses, including proliferation. Inhibition of both MEK1 and 2 by selumetinib prevents the activation of MEK1/2 dependent effector proteins and transcription factors, thereby leading to an inhibition of cellular proliferation in various cancers.
See also: Selumetinib (has active moiety).
Overview

Selumetinib sulfate, also known as AZD6244 hydrogen sulfate, is a small molecule drug primarily classified as a dual specificity mitogen-activated protein kinase kinase 1 and 2 inhibitor. It is designed to target the mitogen-activated protein kinase/extracellular signal-regulated kinase signaling pathway, which is often dysregulated in various cancers. Selumetinib sulfate has been developed for the treatment of neurofibromatosis type 1 and other malignancies, showcasing its potential in oncology.

Source

Selumetinib was developed by AstraZeneca and received approval from the U.S. Food and Drug Administration in April 2020 under the brand name Koselugo. The compound is synthesized as a hydrogen sulfate salt form to improve its solubility compared to its free base form, enhancing its bioavailability for therapeutic use .

Classification
  • Chemical Class: Small molecule drug
  • Drug Type: Antineoplastic agent
  • Target: MEK1 and MEK2 inhibitors
  • Therapeutic Areas: Oncology, specifically for neurofibromatosis type 1 and other cancers .
Synthesis Analysis

Methods

The synthesis of selumetinib involves several steps, typically starting from simpler organic compounds. The process includes the formation of key intermediates through various chemical reactions, such as acylation and cyclization.

Technical Details

  1. Starting Materials: The synthesis often begins with substituted benzaldehydes and nitrogen-containing heterocycles.
  2. Reagents Used: Common reagents include potassium carbonate, acetic acid, and various solvents like ethanol and dichloromethane.
  3. Typical Procedure:
    • Formation of intermediates through condensation reactions.
    • Cyclization to form the core structure of selumetinib.
    • Final steps involve purification techniques such as recrystallization or chromatography to isolate the desired product .
Molecular Structure Analysis

Structure

Selumetinib has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. Its molecular formula is C17H17BrClFN4O7SC_{17}H_{17}BrClFN_{4}O_{7}S.

Data

  • Molecular Weight: Approximately 460.75 g/mol
  • Structural Features: The compound contains bromine, chlorine, fluorine, and sulfur atoms, which are critical for its interaction with biological targets .
Chemical Reactions Analysis

Reactions

Selumetinib undergoes several chemical reactions during its synthesis, including:

  • Acylation Reactions: Used to introduce acyl groups into the molecular framework.
  • Cyclization Reactions: Essential for forming the bicyclic structure characteristic of selumetinib.

Technical Details

The reactions are typically conducted under controlled conditions (temperature, pressure) to optimize yield and purity. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are employed to monitor reaction progress and product purity .

Mechanism of Action

Process

Selumetinib functions by inhibiting the activity of MEK1 and MEK2 enzymes in the mitogen-activated protein kinase pathway. This inhibition prevents the phosphorylation of extracellular signal-regulated kinases, which are crucial for cell proliferation and survival.

Data

  • Inhibition Potency: Selumetinib exhibits potent inhibition with IC50 values indicating effective blockade of MEK activity in various cancer cell lines.
  • Clinical Implications: By interrupting this signaling pathway, selumetinib can induce apoptosis in cancer cells and inhibit tumor growth .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Selumetinib sulfate is typically a white to off-white solid.
  • Solubility: Enhanced solubility due to the sulfate salt form allows for better absorption when administered orally.

Chemical Properties

  • Stability: The compound is stable under normal conditions but should be stored away from light and moisture.
  • pH Sensitivity: The solubility profile varies with pH; optimal dissolution occurs at a pH around 6.5 .
Applications

Scientific Uses

Selumetinib is primarily used in clinical settings for:

  • Treatment of neurofibromatosis type 1-associated plexiform neurofibromas.
  • Investigational studies targeting other solid tumors where the mitogen-activated protein kinase pathway is implicated.

Its role as a targeted therapy represents a significant advancement in personalized medicine approaches for cancer treatment .

Mechanism of Action and Molecular Targets

Allosteric Inhibition of MEK1/2 in the MAPK/ERK Pathway

Selumetinib sulfate (trade name Koselugo®) is a potent, highly selective, non-ATP-competitive, allosteric inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). As a key component of the Ras-Raf-MEK-ERK (MAPK/ERK) signaling cascade, MEK1/2 activation drives cellular proliferation, survival, and differentiation. Selumetinib binds to a unique allosteric pocket adjacent to the ATP-binding site of MEK1/2, locking the kinase into a catalytically inactive conformation. This prevents phosphorylation and activation of its sole downstream substrates, extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1] [2] [8].

Biochemical assays demonstrate that selumetinib inhibits MEK1/2 with an IC50 of 14.1 ± 0.79 nM, exhibiting remarkable specificity. At concentrations up to 10 μM, selumetinib shows minimal off-target activity against other kinases, contributing to its favorable safety profile. Inhibition occurs irrespective of whether MEK activation is driven by Ras-dependent or Ras-independent mechanisms. Cellular studies confirm that selumetinib treatment rapidly decreases phosphorylated ERK (p-ERK) levels, with near-complete inhibition observed at concentrations of 1 μM in NF1-deficient Schwann cells [1] [3] [8].

Table 1: Biochemical and Cellular Potency of Selumetinib

ParameterValueExperimental Context
MEK1/2 IC5014.1 ± 0.79 nMIn vitro enzymatic assay
pERK IC50~100 nMNF1-deficient Schwann cells
Maximal pERK Inhibition>90% at 1 μMMultiple cell lines
Off-target ActivityNegligible (<10% inhibition at 10 μM)Broad kinase panel screening

Structural Dynamics of MEK1/2-Selumetinib Binding Interfaces

The molecular basis for selumetinib's selectivity lies in its interaction with specific structural motifs unique to MEK1/2. X-ray crystallography reveals that selumetinib binds within a hydrophobic pocket adjacent to, but distinct from, the ATP-binding site. This pocket is formed by the interaction between the inhibitor and a conserved triad of residues: Lys97, Ser212, and Val127 (MEK1 numbering). The benzimidazole core of selumetinib forms critical hydrogen bonds with the backbone nitrogen of Ser212 and the side chain of Lys97, stabilizing the inactive conformation of the activation loop [4] [5] [8].

Notably, the binding mode involves displacement of the activation loop's αC-helix, preventing the conformational changes required for RAF-mediated phosphorylation at Ser218/Ser222 (MEK1). This allosteric mechanism explains why selumetinib effectively blocks both basal and growth factor-induced ERK phosphorylation. The halogenated phenyl ring extends into a deep hydrophobic pocket, contributing to binding affinity, while the ethanediol moiety interacts with solvent-exposed regions. This binding is reversible but characterized by slow dissociation kinetics, contributing to sustained pathway inhibition even after plasma clearance [4] [5] [8].

Table 2: Key Structural Motifs in Selumetinib-MEK1/2 Interaction

Structural ElementResidue InteractionFunctional Consequence
Benzimidazole CoreH-bond with Ser212 backboneStabilizes inactive activation loop
Fluorophenyl RingHydrophobic packing with Val127, Leu118Anchors inhibitor in hydrophobic pocket
Bromo-Chloro PhenylVan der Waals interactions with Ile99, Met219Enhances binding specificity
Lys97Salt bridge/hydrogen bondingCritical for allosteric inhibition mechanism
αC-HelixDisplacement upon bindingPrevents RAF docking and phosphorylation

Modulation of RASopathies via Neurofibromin-Mediated GTPase Regulation

Selumetinib demonstrates particular efficacy in neurofibromatosis type 1 (NF1), a RASopathy disorder characterized by loss-of-function mutations in the NF1 gene. The NF1 gene product, neurofibromin, functions as a GTPase-activating protein (GAP) that accelerates hydrolysis of active GTP-bound RAS to inactive GDP-bound RAS. Neurofibromin deficiency leads to sustained RAS activation, uncontrolled signaling through the MAPK/ERK pathway, and development of plexiform neurofibromas [1] [3] [9].

Selumetinib counteracts this dysregulation by directly inhibiting MEK1/2 downstream of hyperactivated RAS. Preclinical studies demonstrate that selumetinib treatment (25 mg/kg twice daily) reduces tumor volume by approximately 50% in NF1-mutant mouse models within 21 days. This correlates with decreased p-ERK levels in tumor tissue and reduced cellular proliferation. Mechanistically, selumetinib disrupts the pathological autocrine loop wherein ERK activation promotes transcription of growth factors (e.g., VEGF, HGF) that further stimulate receptor tyrosine kinases (RTKs) upstream of RAS. Long-term treatment (10 mg/kg twice daily for 12 weeks) sustains tumor regression and improves motor function in preclinical models [1] [3] [9].

Differential Effects on RAF-Dependent vs. RAF-Independent Signaling Cascades

Selumetinib's efficacy varies significantly depending on the genetic context of pathway activation. In RAF-mutant contexts (particularly BRAF V600E), selumetinib potently inhibits ERK activation and induces apoptosis. However, in RAS-mutant cells, feedback mechanisms complicate response dynamics. MEK inhibition relieves ERK-mediated feedback inhibition on RAF, leading to RAF reactivation and potential rebound signaling. This is particularly evident in KRAS-mutant tumors where CRAF homodimers or BRAF-CRAF heterodimers can reactivate the pathway despite MEK inhibition [6] [8] [9].

Selumetinib demonstrates greater potency in cells with BRAF mutations (IC50 <1 μM) compared to those with wild-type BRAF/RAS (IC50 >50 μM). This differential sensitivity stems from oncogenic BRAF's reduced dependence on upstream activation and dimerization. In RAF-independent contexts—such as when ERK activation occurs via alternative kinases like COT (MAP3K8)—selumetinib remains effective as it directly targets MEK. The drug also exhibits schedule-dependent synergy with other agents; docetaxel administered before selumetinib enhances apoptosis more effectively than the reverse sequence, likely due to cell cycle synchronization effects [6] [8] [9].

Table 3: Differential Responses to Selumetinib Based on Genetic Context

Genetic BackgroundERK Inhibition EfficiencyApoptotic ResponseKey Resistance Mechanisms
BRAF V600E MutationHigh (IC50 <1 μM)StrongLow RAF dimerization
KRAS/NRAS MutationModerate (Variable IC50)VariableRAF dimerization, feedback reactivation
NF1 Loss (RASopathy)HighModerate-StrongParallel pathway activation
Wild-Type BRAF/RASLow (IC50 >50 μM)WeakERK-independent survival pathways
COT (MAP3K8) OverexpressionHighModerateMEK mutations (rare)

Role in Apoptotic Induction Through ERK-Dependent Substrate Phosphorylation

The pro-apoptotic effects of selumetinib stem from its ability to modulate ERK-dependent phosphorylation of critical substrates involved in cell survival. ERK phosphorylation normally inhibits pro-apoptotic proteins (e.g., Bim-EL, Bad) while stabilizing anti-apoptotic proteins (e.g., Mcl-1, Bcl-2). By inhibiting ERK activation, selumetinib reverses this balance [3] [6] [9].

Specifically, selumetinib treatment increases expression and stabilization of Bim-EL, a pro-apoptotic Bcl-2 family member normally phosphorylated and targeted for degradation by ERK. The drug also reduces Mcl-1 levels through decreased phosphorylation (which enhances stability) and suppression of transcription. In NF1-mutant Schwann cells, selumetinib (1 μM for 72 hours) increases apoptosis by approximately 40% compared to untreated controls. Furthermore, inhibition of ERK-mediated phosphorylation of transcription factors like c-FOS and c-JUN downregulates genes encoding survival factors and cell cycle regulators (e.g., cyclin D1). This dual effect—promoting pro-apoptotic signals while suppressing survival signals—creates a permissive environment for apoptosis, particularly when combined with agents that induce DNA damage or microtubule stress [3] [6] [9].

Table 4: Key Apoptotic Regulators Modulated by Selumetinib

SubstratePhosphorylation ChangeFunctional ConsequenceDownstream Effect
Bim-ELDecreasedStabilization, increased pro-apoptotic activityCaspase-3 activation
Mcl-1DecreasedReduced stability, decreased transcriptionMitochondrial apoptosis pathway activation
c-FOS/c-JUNDecreasedReduced AP-1 transcriptional activityDownregulation of cyclin D1, survival genes
BadDecreasedIncreased pro-apoptotic activityBcl-2/Bcl-XL inhibition
p90RSKDecreasedReduced phosphorylation of BAD, CREB, TSC2Loss of survival signals, mTOR pathway modulation

Properties

CAS Number

943332-08-9

Product Name

Selumetinib sulfate

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide;sulfuric acid

Molecular Formula

C17H17BrClFN4O7S

Molecular Weight

555.8 g/mol

InChI

InChI=1S/C17H15BrClFN4O3.H2O4S/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19;1-5(2,3)4/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26);(H2,1,2,3,4)

InChI Key

GRKFGZYYYYISDX-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO.OS(=O)(=O)O

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.